

Methyl 4-cyanocyclohexanecarboxylate CAS number and identifiers

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Compound of Interest

Compound Name: Methyl 4-cyanocyclohexanecarboxylate

Cat. No.: B1610274

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An In-depth Technical Guide to **Methyl 4-Cyanocyclohexanecarboxylate**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Methyl 4-cyanocyclohexanecarboxylate is a bifunctional organic compound featuring a cyclohexane scaffold, a key structural motif in medicinal chemistry. The presence of both a methyl ester and a nitrile group on a semi-rigid cyclic backbone makes it a versatile building block for the synthesis of more complex molecules. Its utility is particularly pronounced in the field of drug discovery, where the cyclohexane core serves to orient pharmacophoric elements in three-dimensional space, facilitating precise interactions with biological targets. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis protocols, and its significant role as a precursor to pharmacologically active agents, such as phosphodiesterase 4 (PDE4) inhibitors used in treating inflammatory diseases.^[1]

Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance, safety, and experimental reproducibility. **Methyl 4-cyanocyclohexanecarboxylate** is cataloged under several identifiers across various chemical databases.

Table 1: Core Identifiers for **Methyl 4-Cyanocyclohexanecarboxylate**

| Identifier | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 32529-82-1 | [2] [3] [4] |
| IUPAC Name | methyl 4-cyanocyclohexane-1-carboxylate | [3] |
| Molecular Formula | C ₉ H ₁₃ NO ₂ | [2] [3] |
| Molecular Weight | 167.20 g/mol | [3] |
| Canonical SMILES | <chem>COC(=O)C1CCC(CC1)C#N</chem> | [3] |
| InChI | InChI=1S/C9H13NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-5H2,1H3 | [3] |

| InChIKey | CKMQWNDVUWBSKV-UHFFFAOYSA-N [\[3\]](#) |

The physicochemical properties of a compound are crucial for predicting its behavior in both chemical reactions and biological systems. These computed properties offer insights into solubility, membrane permeability, and potential metabolic stability.

Table 2: Computed Physicochemical Properties

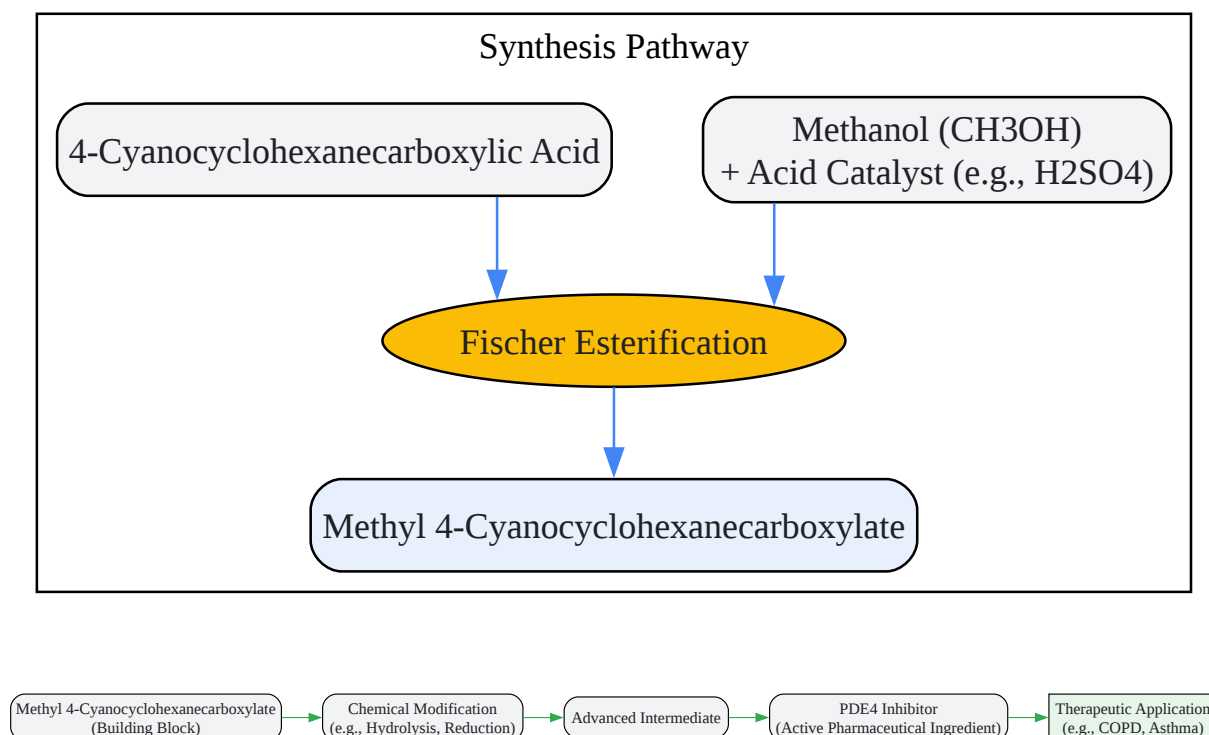
| Property | Value | Source |
|------------------------------|------------------|---------------------|
| XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 167.094628657 Da | [3] |

| Topological Polar Surface Area | 50.1 Å² [\[3\]](#) |

It is important to note that **methyl 4-cyanocyclohexanecarboxylate** exists as cis and trans stereoisomers. The relative orientation of the ester and nitrile groups influences the molecule's overall shape and can be a critical factor in stereoselective synthesis and biological activity.[3] The trans isomer is often of particular interest in synthetic applications.[5]

Synthesis and Chemical Reactivity

The synthesis of **methyl 4-cyanocyclohexanecarboxylate** is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 4-cyanocyclohexanecarboxylic acid. This two-step conceptual approach involves first establishing the cyanated cyclohexane core and then performing the esterification.



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